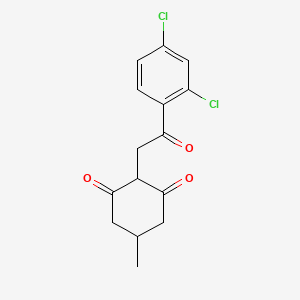

2-(2-(2,4-二氯苯基)-2-氧代乙基)-5-甲基环己烷-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclohexane-1,3-dione derivatives are recognized for their versatility in organic synthesis, particularly in the construction of six-membered oxygen-containing heterocycles. These compounds serve as key intermediates for synthesizing a wide range of bioactive molecules with potential anti-viral, anti-bacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer properties . The compound of interest, "2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione," likely shares this chemical reactivity and potential for bioactivity due to its structural similarity to the cyclohexane-1,3-dione derivatives discussed.

Synthesis Analysis

The synthesis of cyclohexane-1,3-dione derivatives can involve various chemical reactions. For instance, alkylation of the potassium salt of 2-methylcyclohexane-1,3-dione with prop-2-ynyl bromide in dimethylformamide has been used to prepare related compounds . Additionally, iodine-methanol promoted iodocyclization and oxidative aromatization have been employed to afford iodomethyltetrahydrobenzofuran derivatives from alpha-allylcyclohexane-1,3-diones . These methods highlight the reactivity of the methylene moiety and the active di-carbonyl groups in cyclohexane-1,3-dione derivatives, which are likely relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of cyclohexane-1,3-dione derivatives is crucial for their reactivity and the formation of intermolecular hydrogen bonds. For example, (E,E)-2,2-dimethylcyclohexane-1,3-dione dioxime forms infinite, undulating chains in the solid state due to intermolecular dimeric oxime hydrogen bonding . This suggests that the molecular structure of "2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione" could also facilitate specific intermolecular interactions, potentially influencing its chemical behavior and physical properties.

Chemical Reactions Analysis

The reactivity of cyclohexane-1,3-dione derivatives with various substrates has been established, leading to the construction of diverse six-membered oxygen heterocycles . The presence of active methylene and di-carbonyl groups in these compounds allows for reactions with aldehydes, malononitriles, and other substrates. The specific chemical reactions of "2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione" would depend on its functional groups and the conditions under which it is reacted.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane-1,3-dione derivatives are influenced by their molecular structure. The intermolecular hydrogen bonding observed in dioxime derivatives of cyclohexane-1,3-dione contributes to their solid-state properties . Spectroscopic techniques such as NMR, FT-IR, and mass spectrometry are commonly used to characterize these compounds . These techniques would also be applicable to determine the properties of "2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione," providing insights into its structure and reactivity.

科学研究应用

水生环境中的氯酚

2-(2-(2,4-二氯苯基)-2-氧代乙基)-5-甲基环己烷-1,3-二酮的化学结构与氯酚相似,尤其是 2,4-二氯酚。氯酚因对哺乳动物和水生生物的中等毒性效应而闻名。长期接触此类化合物会导致鱼类的显着毒性。氯酚在环境中的持久性可能有所不同。虽然由于适应性微生物的生物降解通常较低,但在某些环境条件下持久性会增加。这些化合物还表现出强烈的感官效应,影响受影响水体的味道和气味 (Krijgsheld & Gen, 1986)。

除草剂功效和环境命运

美索三酮除草剂

美索三酮是一种与 2-(2-(2,4-二氯苯基)-2-氧代乙基)-5-甲基环己烷-1,3-二酮在结构上相似的化合物,是一种主要用于玉米种植的除草剂。它因其效率、良好的毒理学特性和对环境影响最小而得到认可。美索三酮被土壤微生物快速生物降解,大大降低了地下水污染的可能性。研究表明,当按照建议施用时,美索三酮不会对人类、非目标生物或环境构成重大风险,符合当前的环境标准和食品安全法规。未来的研究应重点关注它与其他农药的相互作用及其转化产物的风险评估 (Carles, Joly, & Joly, 2017)。

催化氧化和化工应用

环己烯的氧化

环己烯的氧化反应与化工行业相关,会产生广泛用于该行业的各种中间体。该反应的复杂性允许生产多种产品,强调了对可控和选择性催化氧化过程的需求。该领域的最新进展旨在有选择地提供目标产品,这对于学术和工业应用都至关重要。这项研究指导了未来在类似化合物的受控和选择性催化氧化方面的努力 (Cao et al., 2018)。

属性

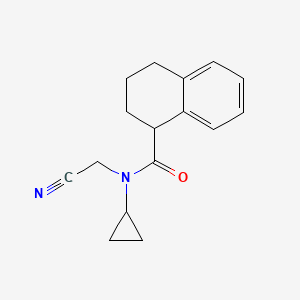

IUPAC Name |

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-5-methylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2O3/c1-8-4-13(18)11(14(19)5-8)7-15(20)10-3-2-9(16)6-12(10)17/h2-3,6,8,11H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYUFZQCWLSEGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(C(=O)C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate](/img/structure/B2524708.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2524711.png)

![N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2524712.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2524714.png)

![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2524719.png)

![2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2524724.png)

![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2524727.png)